molecular formula C15H17ClN2O2 B12910401 4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one CAS No. 88093-54-3

4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one

Cat. No.: B12910401
CAS No.: 88093-54-3
M. Wt: 292.76 g/mol
InChI Key: HGUHQUQAXBCENX-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Compounds in this class are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Ethylation and etherification: The ethyl group and the ethoxy group can be introduced through alkylation and etherification reactions, respectively, using reagents like ethyl iodide and sodium ethoxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles like amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one depends on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-ethyl-5-(1-phenylethoxy)pyridazin-3(2H)-one
  • 4-Chloro-2-ethyl-5-(1-(p-tolyl)ethoxy)pyridazin-3(2H)-one
  • 4-Chloro-2-ethyl-5-(1-(o-tolyl)ethoxy)pyridazin-3(2H)-one

Uniqueness

4-Chloro-2-ethyl-5-(1-(m-tolyl)ethoxy)pyridazin-3(2H)-one is unique due to the specific substitution pattern on the pyridazinone core. The presence of the m-tolyl group and the ethoxy group can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

88093-54-3

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

4-chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3-one

InChI

InChI=1S/C15H17ClN2O2/c1-4-18-15(19)14(16)13(9-17-18)20-11(3)12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3

InChI Key

HGUHQUQAXBCENX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=CC(=C2)C)Cl

Origin of Product

United States

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